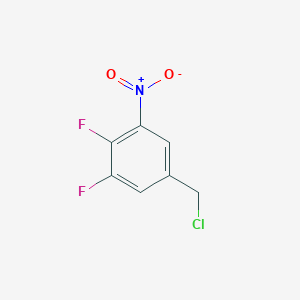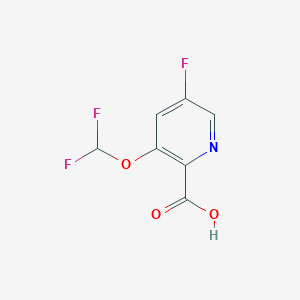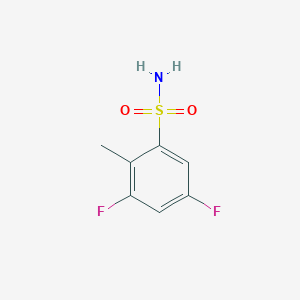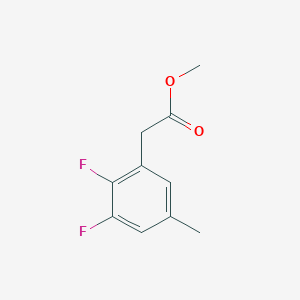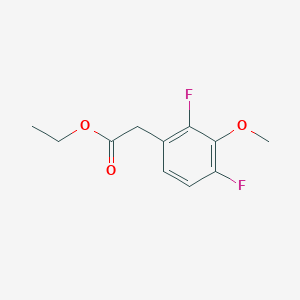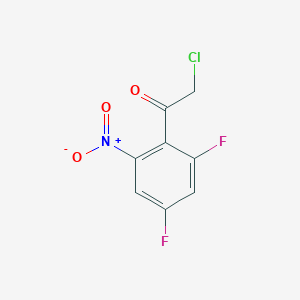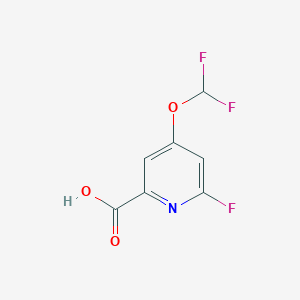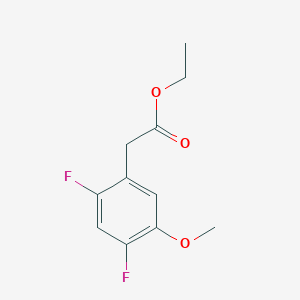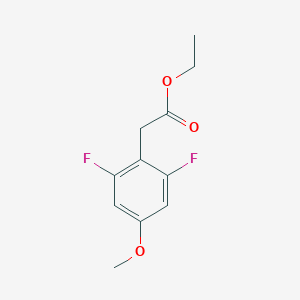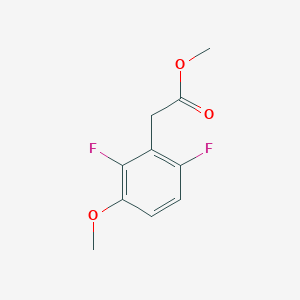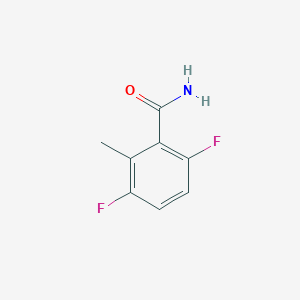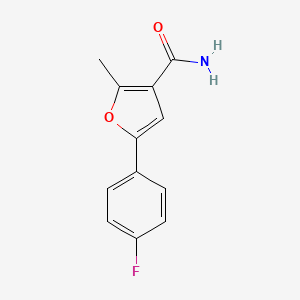
5-(4-Fluoro-phenyl)-2-methyl-furan-3-carboxylic acid amide
Übersicht
Beschreibung
The compound “5-(4-Fluoro-phenyl)-2-methyl-furan-3-carboxylic acid amide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “5-(4-Fluoro-phenyl)-2-methyl-furan-3-carboxylic acid amide” are not explicitly mentioned in the available literature .Wissenschaftliche Forschungsanwendungen
Antimycobacterial Agents
Furan derivatives, such as 5-phenyl-furan-2-carboxylic acids, have been identified as promising antimycobacterial agents. These compounds can interfere with iron homeostasis, which is a critical pathway for the survival of mycobacteria. The structural analysis of fluorinated ester derivatives within this class provides valuable information for the development of new antimicrobial drugs (M. Mori et al., 2022).
Synthetic Methodologies
The synthesis and reactions of furan derivatives have been extensively studied, providing insights into the construction of complex molecules with potential biological activities. For example, the preparation of compounds through reactions under specific conditions showcases the versatility of furan derivatives in synthetic chemistry (Ivana Bradiaková et al., 2008).
Anticancer Agents and NF-κB Inhibitors
Naphthofuran scaffolds, similar in structure to furan derivatives, have been explored for their potential as anticancer agents and inhibitors of NF-κB activity. These studies highlight the importance of specific substituents in enhancing the anticancer activity and NF-κB inhibitory effects of these compounds (Minho Choi et al., 2016).
Catalytic Applications
Furan derivatives have also been identified as effective catalysts in organic synthesis, such as the dehydrative amide formation from carboxylic acids and amines. This underscores the potential of furan-based compounds in facilitating chemical transformations at mild conditions (E. Tam et al., 2015).
Kinetics of Amide Formation
Research into the kinetics of amide formation from furan derivatives provides foundational knowledge for optimizing synthetic protocols, which is crucial for the development of pharmaceuticals and materials (L. Chan & B. Cox, 2007).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that 5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide may also influence a variety of biochemical pathways and their downstream effects.
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetic properties may provide some insight into the potential behavior of 5-(4-fluorophenyl)-2-methylfuran-3-carboxamide .
Result of Action
Similar compounds have been shown to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXOOGAMTQGMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-phenyl)-2-methyl-furan-3-carboxylic acid amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



